molecular formula C23H26N4O5S2 B12160769 ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12160769
M. Wt: 502.6 g/mol
InChI Key: PXYBGYSBAITYCY-VKAVYKQESA-N
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Description

The compound ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone moiety and a piperidine-4-carboxylate side chain. Its unique substituent at the 3-position of the thiazolidinone ring—a 2-methoxyethyl group—distinguishes it from closely related analogs. This compound’s molecular weight is estimated to be ~503.6 g/mol (calculated based on structural modifications from analogs) .

Properties

Molecular Formula

C23H26N4O5S2

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H26N4O5S2/c1-3-32-22(30)15-7-10-25(11-8-15)19-16(20(28)26-9-5-4-6-18(26)24-19)14-17-21(29)27(12-13-31-2)23(33)34-17/h4-6,9,14-15H,3,7-8,10-13H2,1-2H3/b17-14-

InChI Key

PXYBGYSBAITYCY-VKAVYKQESA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine-4-carboxylate moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Biological Activities

Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For example, derivatives containing thiazolidinone rings have been reported to demonstrate moderate to significant antimicrobial activity against various pathogens including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that pyrido-pyrimidine derivatives often display anticancer activities through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The specific compound may target various signaling pathways involved in tumor growth .

Enzyme Inhibition

Compounds similar to this have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study on structurally related compounds demonstrated that thiazolidinone derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Case Study 2: Anticancer Activity

In vitro studies on pyrido-pyrimidine derivatives showed promising results in inhibiting the growth of various cancer cell lines. These studies utilized assays to measure cell viability and apoptosis induction, revealing that these compounds could serve as potential leads for new anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s multiple functional groups and heterocyclic rings may enable it to engage in various types of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogs

The primary structural analog is ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate (CAS: 615272-63-4), which replaces the 2-methoxyethyl group with a methyl substituent . Key differences include:

Property Target Compound Methyl Analog
Substituent 3-(2-Methoxyethyl) 3-Methyl
Molecular Weight ~503.6 g/mol (calculated) 458.6 g/mol
XLogP3 Estimated 1.5–1.8 (more hydrophilic) 2.2

The 2-methoxyethyl group introduces increased polarity due to the ether oxygen, likely enhancing aqueous solubility compared to the methyl analog. However, the higher molecular weight may reduce membrane permeability.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (common in virtual screening ), the target compound and its methyl analog would exhibit high structural overlap (>80% similarity). For context, studies comparing aglaithioduline to SAHA (a histone deacetylase inhibitor) achieved ~70% similarity via Tanimoto scoring .

NMR Spectral Comparisons

Evidence from NMR studies on related compounds (e.g., Rapa derivatives) reveals that substituent alterations primarily affect chemical shifts in specific regions (positions 29–36 and 39–44) . For the target compound, the 2-methoxyethyl group’s electron-donating effects may deshield protons in these regions, leading to distinct NMR profiles compared to the methyl analog. Such shifts can pinpoint substituent locations and guide structural elucidation.

Pharmacokinetic and Molecular Properties

While explicit data for the target compound is unavailable, inferences can be drawn from its methyl analog :

  • Lipophilicity : The methyl analog’s XLogP3 of 2.2 suggests moderate lipophilicity, whereas the target’s 2-methoxyethyl group likely reduces logP (estimated 1.5–1.8), favoring solubility.
  • Bioavailability : Increased polarity may enhance solubility but hinder blood-brain barrier penetration.

Lumping Strategy in QSAR Models

For example, their shared pyrido[1,2-a]pyrimidinone-thiazolidinone scaffold might allow them to be treated as a single entity in predictive models, simplifying reaction networks in drug design workflows.

Research Findings and Implications

  • Synthetic Feasibility : The methyl analog’s established synthesis route could be adapted for the target compound by substituting reagents to introduce the 2-methoxyethyl group.
  • Thermodynamic Stability: The conjugated system (Z-configuration at the thiazolidinone-pyrrolidine junction) likely stabilizes the molecule, as seen in related derivatives .

Biological Activity

Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine core linked to a pyrido-pyrimidine moiety and a thiazolidine derivative. Its structural complexity suggests multiple sites for biological interaction, making it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. The structure–activity relationship (SAR) analysis has shown that substituents on the thiazolidine ring can enhance anticancer efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance:

CompoundCell LineIC50 (µM)Mechanism
D-16MCF-712.5Induction of apoptosis
D-4HeLa15.0Inhibition of cell proliferation

The presence of electron-donating groups has been correlated with increased cytotoxicity, suggesting that modifications to the compound may enhance its therapeutic potential against cancer .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. Notably, derivatives containing halogen substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:

CompoundBacteriaZone of Inhibition (mm)
D-1Staphylococcus aureus18
D-20Escherichia coli15
D-4Pseudomonas aeruginosa20

These findings indicate that structural modifications significantly affect the antimicrobial potency of the compound .

Antioxidant Activity

The antioxidant capacity of ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-y)piperidine-4-carboxylate has been assessed using various assays, such as DPPH and ABTS radical scavenging tests. Results show that the compound exhibits moderate to high antioxidant activity, which may contribute to its overall therapeutic profile.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolidinones and evaluated their anticancer activities. The lead compound demonstrated significant inhibition of tumor growth in vivo in xenograft models, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of thiazolidine derivatives against multi-drug resistant strains. The results indicated that certain modifications led to compounds with superior efficacy compared to standard antibiotics, highlighting their potential in treating resistant infections .

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